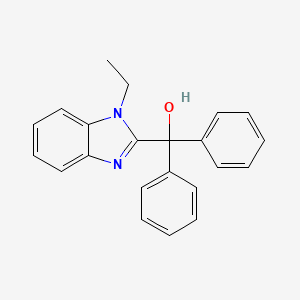
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol, also known as E-BIM-DPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of palladium complexes that have potential applications in cross-coupling reactions.
作用機序
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol in anti-cancer activity involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. In materials science, the mechanism of action of this compound in MOFs involves the coordination of this compound with metal ions to form a network of metal-organic complexes. In catalysis, the mechanism of action of this compound as a ligand involves the coordination of this compound with palladium ions to form a complex that can catalyze cross-coupling reactions.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential applications in imaging and drug delivery.
実験室実験の利点と制限
One of the advantages of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol is its versatility in various applications due to its unique structure and properties. This compound is also relatively easy to synthesize and has good stability under various conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol. One direction is to further explore its anti-cancer properties and potential applications in cancer therapy. Another direction is to investigate its potential applications in other fields such as materials science and catalysis. Additionally, future research can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in various applications.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its unique structure and properties make it an attractive candidate for scientific research. Further research can explore its potential applications and improve its efficacy in various fields.
合成法
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol involves the reaction of 1-ethyl-1H-benzimidazole with diphenylmethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
特性
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-2-24-20-16-10-9-15-19(20)23-21(24)22(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLOVSZWRZIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

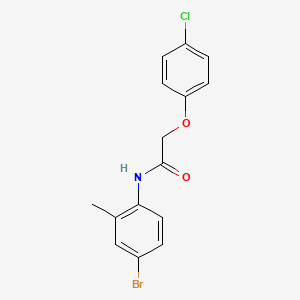
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)
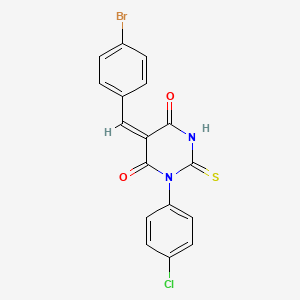
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5002025.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![N-[2-(tert-butylthio)ethyl]-2-phenoxyacetamide](/img/structure/B5002032.png)
![3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate](/img/structure/B5002043.png)
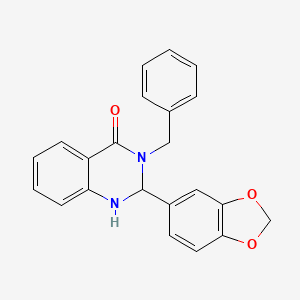
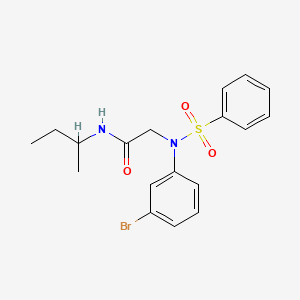
![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
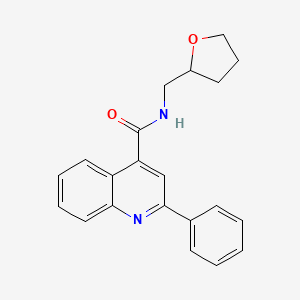
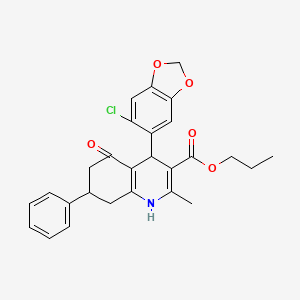

![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)